4-(diMethylaMino)-2-Methoxybenzoyl chloride
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Overview
Description
4-(diMethylaMino)-2-Methoxybenzoyl chloride is an organic compound with the molecular formula C9H10ClNO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a dimethylamino group and a methoxy group. This compound is known for its reactivity and is used as an intermediate in organic synthesis, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diMethylaMino)-2-Methoxybenzoyl chloride typically involves the chlorination of 4-(diMethylaMino)-2-Methoxybenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl) as chlorinating agents. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-(diMethylaMino)-2-Methoxybenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-(diMethylaMino)-2-Methoxybenzoic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Scientific Research Applications
4-(diMethylaMino)-2-Methoxybenzoyl chloride is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 4-(diMethylaMino)-2-Methoxybenzoyl chloride involves its reactivity as an acyl chloride. It reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .
Comparison with Similar Compounds
Similar Compounds
4-(diMethylaMino)benzoyl chloride: Similar structure but lacks the methoxy group.
4-Methoxybenzoyl chloride: Similar structure but lacks the dimethylamino group.
Uniqueness
4-(diMethylaMino)-2-Methoxybenzoyl chloride is unique due to the presence of both the dimethylamino and methoxy groups, which confer distinct reactivity and properties compared to its analogs .
Properties
CAS No. |
1208074-14-9 |
---|---|
Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.66078 |
Synonyms |
4-(diMethylaMino)-2-Methoxybenzoyl chloride |
Origin of Product |
United States |
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